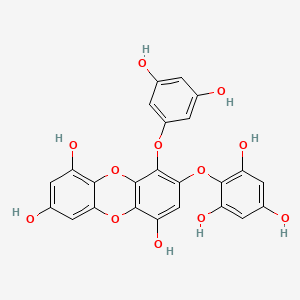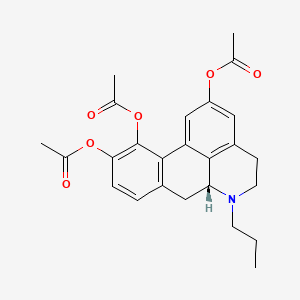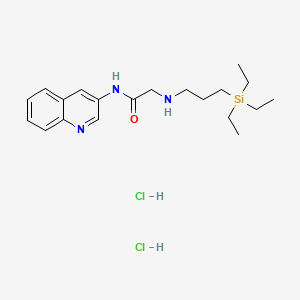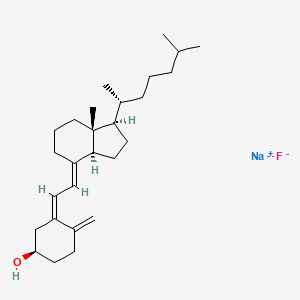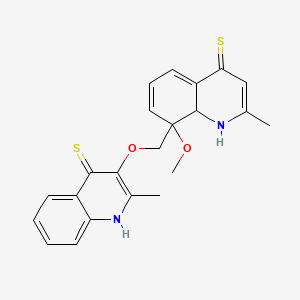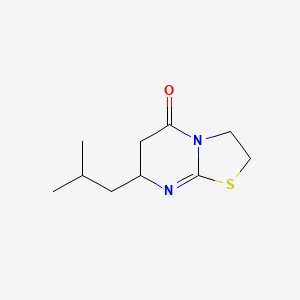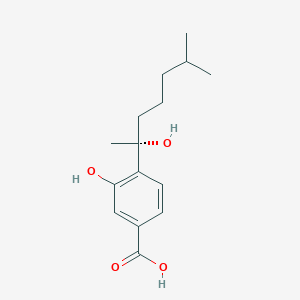![molecular formula C25H18N4O6S B12766934 2-Naphthalenesulfonicacid,6-amino-5-[2-[2,3-dihydro-2-(4-methylphenyl)-1,3-dioxo-1H-isoindol-5-yl]diazenyl]-4-hydroxy- CAS No. 73287-59-9](/img/structure/B12766934.png)
2-Naphthalenesulfonicacid,6-amino-5-[2-[2,3-dihydro-2-(4-methylphenyl)-1,3-dioxo-1H-isoindol-5-yl]diazenyl]-4-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenesulfonicacid,6-amino-5-[2-[2,3-dihydro-2-(4-methylphenyl)-1,3-dioxo-1H-isoindol-5-yl]diazenyl]-4-hydroxy- is a complex organic compound that belongs to the class of naphthalenesulfonic acids. This compound is characterized by its intricate structure, which includes a naphthalene ring, a sulfonic acid group, an amino group, and a diazenyl linkage. It is primarily used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonicacid,6-amino-5-[2-[2,3-dihydro-2-(4-methylphenyl)-1,3-dioxo-1H-isoindol-5-yl]diazenyl]-4-hydroxy- typically involves multiple steps. One common method includes the sulfonation of naphthalene followed by amination and diazotization reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and amination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenesulfonicacid,6-amino-5-[2-[2,3-dihydro-2-(4-methylphenyl)-1,3-dioxo-1H-isoindol-5-yl]diazenyl]-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group into amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific pH levels, temperatures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenesulfonicacid,6-amino-5-[2-[2,3-dihydro-2-(4-methylphenyl)-1,3-dioxo-1H-isoindol-5-yl]diazenyl]-4-hydroxy- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Naphthalenesulfonicacid,6-amino-5-[2-[2,3-dihydro-2-(4-methylphenyl)-1,3-dioxo-1H-isoindol-5-yl]diazenyl]-4-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, and covalent modifications with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-2-naphthalenesulfonic acid: A simpler analog with similar functional groups but lacking the diazenyl linkage.
2-Naphthalenesulfonic acid: Another related compound with a sulfonic acid group but without the amino and diazenyl groups.
Uniqueness
2-Naphthalenesulfonicacid,6-amino-5-[2-[2,3-dihydro-2-(4-methylphenyl)-1,3-dioxo-1H-isoindol-5-yl]diazenyl]-4-hydroxy- is unique due to its complex structure, which imparts distinct chemical properties and reactivity. The presence of the diazenyl linkage and the combination of functional groups make it a versatile compound for various applications in scientific research.
Eigenschaften
CAS-Nummer |
73287-59-9 |
|---|---|
Molekularformel |
C25H18N4O6S |
Molekulargewicht |
502.5 g/mol |
IUPAC-Name |
6-amino-4-hydroxy-5-[[2-(4-methylphenyl)-1,3-dioxoisoindol-5-yl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C25H18N4O6S/c1-13-2-6-16(7-3-13)29-24(31)18-8-5-15(11-19(18)25(29)32)27-28-23-20(26)9-4-14-10-17(36(33,34)35)12-21(30)22(14)23/h2-12,30H,26H2,1H3,(H,33,34,35) |
InChI-Schlüssel |
IUPXFWTVRRRBMC-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=O)/C(=N/NC4=C(C=CC5=C4C=CC(=C5)S(=O)(=O)O)N)/C=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)N=NC4=C(C=CC5=CC(=CC(=C54)O)S(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



